![molecular formula C10H12N2O3S B12892288 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid CAS No. 111988-14-8](/img/structure/B12892288.png)
2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid is a compound that features a pyrrole ring attached to a benzenesulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid typically involves the reaction of a pyrrole derivative with a benzenesulfonic acid derivative. One common method includes the condensation of a pyrrole ring with a sulfonic acid group under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives and sulfonamide compounds, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole derivatives: Compounds like 2,5-dimethylpyrrole and 3,4-dimethylpyrrole share structural similarities.
Benzenesulfonic acid derivatives: Compounds such as toluenesulfonic acid and methanesulfonic acid are structurally related.
Uniqueness
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid is unique due to its specific combination of a pyrrole ring and a benzenesulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
111988-14-8 |
|---|---|
Fórmula molecular |
C10H12N2O3S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C10H12N2O3S/c13-16(14,15)9-5-2-1-4-8(9)12-10-6-3-7-11-10/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15) |
Clave InChI |
AGYZYVGJMSWKCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)NC2=CC=CC=C2S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
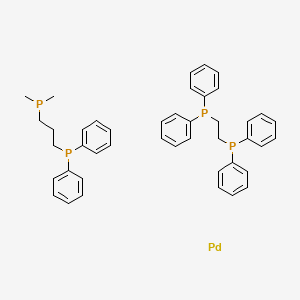
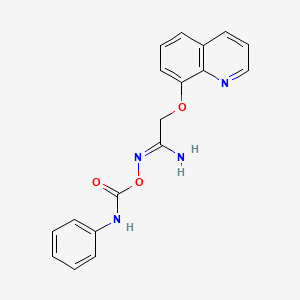
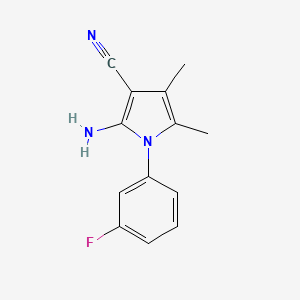
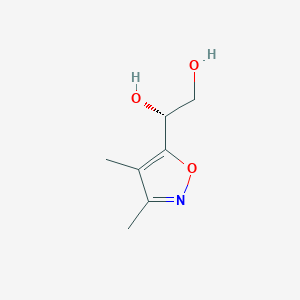
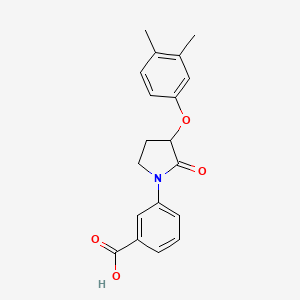
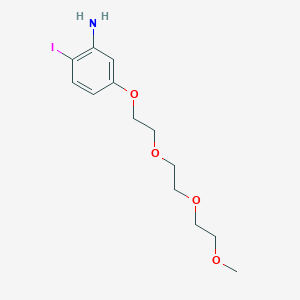

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B12892249.png)
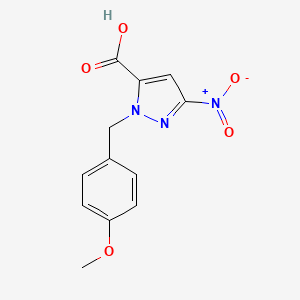
![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)

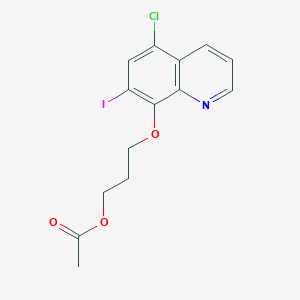
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
